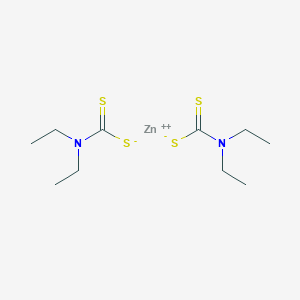

Zinc diethyldithiocarbamate

Cat. No. B080214

Key on ui cas rn:

14324-55-1

M. Wt: 361.9 g/mol

InChI Key: RKQOSDAEEGPRER-UHFFFAOYSA-L

Attention: For research use only. Not for human or veterinary use.

Patent

US08258180B2

Procedure details

The sequence of addition of the zinc compound and carbon disulfide is changed to conform to the method of Example 1 of U.S. Pat. No. 6,534,675, and zinc diethyldithiocarbamate (ZDEC-C) is prepared. Add 73 grams of diethylamine to 150 grams of water with temperature controlled at 25° C., then add 900 grams of solution with 3.4% ammonium hydroxide and 1% carbon dioxide which prevents the premature precipitation of the zinc content. Further add 346 grams of zinc ammonia complex solution A as in Example 1 containing 9.56% zinc to the solution and 1.7 grams of emulsifier Tanemul 1203. Lower the solution temperature to 15° C., add 78.5 grams of carbon disulfide slowly into the mixture under heavy agitation over 1 hour while keeping the temperature at or below 20° C. Yellowish white precipitates appear with the addition, and vapor comes out from the mixture. Continue the agitation for 3 hours, then heat the solution gradually to 40° C. Boil the solution, continue agitation for another 2 hours, then vacuum filter the precipitates. The filtrate has a pH of 8.45, and is substantially free of zinc and ammonia. The filtration is finished in 5 minutes. Wash the solid at the filter with 500 ml of 80° C. distilled water four times. Then dry the precipitate at 110° C. for 2 hours to obtain 172 grams of zinc diethyldithiocarbamate with 0.1% moisture content. We call this sample ZDEC-C.

[Compound]

Name

solution

Quantity

900 g

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[Zn:1].[CH2:2]([NH:4][CH2:5][CH3:6])[CH3:3].[OH-].[NH4+].C(=O)=O.[C:12](=[S:14])=[S:13]>O>[CH2:2]([N:4]([CH2:5][CH3:6])[C:12](=[S:13])[S-:14])[CH3:3].[Zn+2:1].[CH2:2]([N:4]([CH2:5][CH3:6])[C:12](=[S:13])[S-:14])[CH3:3] |f:2.3,7.8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Zn]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=S)=S

|

Step Two

|

Name

|

|

|

Quantity

|

73 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)NCC

|

|

Name

|

|

|

Quantity

|

150 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

[Compound]

|

Name

|

solution

|

|

Quantity

|

900 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[NH4+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

40 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

6,534,675, and zinc diethyldithiocarbamate (ZDEC-C) is prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

controlled at 25° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the premature precipitation of the zinc content

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Lower the solution temperature to 15° C., add 78.5 grams of carbon disulfide slowly into the mixture under heavy agitation over 1 hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

below 20° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Yellowish white precipitates

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

appear with the addition, and vapor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for 3 hours

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for another 2 hours

|

|

Duration

|

2 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

vacuum filter the precipitates

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

Wash the solid at the

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter with 500 ml of 80° C.

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled water four times

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Then dry the precipitate at 110° C. for 2 hours

|

|

Duration

|

2 h

|

Outcomes

Product

Details

Reaction Time |

5 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)N(C([S-])=S)CC.[Zn+2].C(C)N(C([S-])=S)CC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 172 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |